molecular formula C16H21NO9 B138390 4-Ahph-oba-glu CAS No. 156913-43-8

4-Ahph-oba-glu

Cat. No.: B138390
CAS No.: 156913-43-8
M. Wt: 371.34 g/mol
InChI Key: XEXCWFKGYJFAQK-LMXXTMHSSA-N
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Description

4-Ahph-oba-glu is a low-molecular-weight UV-filter molecule found in the human lens. It absorbs UV-B (280–330 nm) and UV-C radiation, protecting the eye from potential damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ahph-oba-glu involves multiple steps, starting with the preparation of the amino-hydroxyphenyl intermediate. This intermediate is then reacted with oxobutanoic acid under controlled conditions to form the desired compound. The final step involves glucosylation to attach the glucose moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ahph-oba-glu undergoes various chemical reactions, including:

    Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified amino and hydroxy groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

4-Ahph-oba-glu has several scientific research applications:

Mechanism of Action

The compound exerts its effects by absorbing UV-B and UV-C radiation, preventing it from reaching the sensitive tissues of the eye. The molecular targets include the proteins and DNA within the lens cells, which are protected from UV-induced damage. The pathways involved include the absorption and dissipation of UV energy as harmless heat .

Comparison with Similar Compounds

Similar Compounds

  • Kynurenine
  • 3-Hydroxykynurenine glucoside

Uniqueness

4-Ahph-oba-glu is unique due to its specific absorption spectrum and its role in the human lens. Unlike other similar compounds, it provides a broader range of UV protection, making it particularly effective in safeguarding the eye from UV-B and UV-C radiation .

Properties

CAS No.

156913-43-8

Molecular Formula

C16H21NO9

Molecular Weight

371.34 g/mol

IUPAC Name

4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid

InChI

InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1

InChI Key

XEXCWFKGYJFAQK-LMXXTMHSSA-N

SMILES

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O

Isomeric SMILES

C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CCC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O

Synonyms

4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside
4-AHPh-OBA-Glu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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